![molecular formula C23H22N2O4S B2607924 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide CAS No. 922137-24-4](/img/structure/B2607924.png)

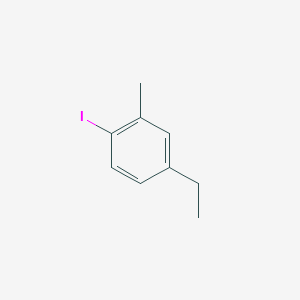

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

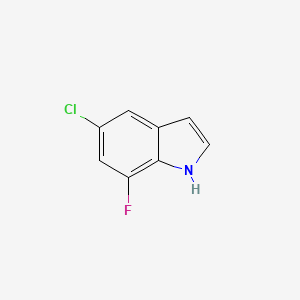

The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties, including antibacterial, diuretic, and anticonvulsant effects .

Molecular Structure Analysis

The compound contains a dibenzo[b,f][1,4]oxazepin-2-yl moiety, which is a tricyclic structure that is often found in various pharmaceutical drugs .Aplicaciones Científicas De Investigación

Catalytic Enantioselective Reactions

- Catalytic Enantioselective aza-Reformatsky Reaction : This research discusses the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives through a catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines. This process results in high yields and enantioselectivities, preserving optical purity in different transformations of the corresponding chiral β-amino esters (L. D. Munck et al., 2017).

- Enantioselective Alkylation with Et2Zn : This study presents an enantioselective alkylation of various substituted dibenzo[b,f][1,4]oxazepines catalyzed by a (R)-VAPOL-Zn(II) complex, leading to the formation of chiral 11-ethyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives with good yields and moderate enantioselectivities (L. D. Munck et al., 2017).

Synthesis of Derivatives

- Asymmetric Alkynylation : A method for asymmetric alkynylation of seven-membered cyclic imine dibenzo[b,f][1,4]oxazepines was developed, yielding optically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives. This process showed high enantiomeric excesses (ee) and facilitated subsequent transformations of the carbon-carbon triple bond in the heterocyclic products (Yuanyuan Ren et al., 2014).

Novel Synthesis Methods

- Biomass-Involved Synthesis Strategy : This research outlines an efficient method for assembling novel benzo-fused N-heterocycles, including N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones. The process involves N-arylation reactions and chemo- and regio-selective intramolecular transformations, yielding diversified products with good to excellent yields (Ensheng Zhang et al., 2015).

Pharmaceutical Applications

- Methanesulfonic Acid Salt Forms : A study on the methanesulfonic acid salt forms of carbamazepine and its analogue 10,11-dihydrocarbamazepine, providing insights into their crystal structures and protonation states (A. Eberlin et al., 2013).

- Ru-Catalyzed Asymmetric Transfer Hydrogenation : The first report on asymmetric transfer hydrogenation of dibenzo[b,f][1,4]oxazepine compounds, achieving high conversion and enantioselectivity in water as a solvent (G. More & B. Bhanage, 2017).

Propiedades

IUPAC Name |

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-1-(4-methylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4S/c1-3-25-20-6-4-5-7-22(20)29-21-13-12-18(14-19(21)23(25)26)24-30(27,28)15-17-10-8-16(2)9-11-17/h4-14,24H,3,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMHTNONOZFOSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)CC4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2607843.png)

![(2Z)-2-[(acetyloxy)imino]-N-(1,3-benzodioxol-5-yl)-2H-chromene-3-carboxamide](/img/structure/B2607845.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone](/img/structure/B2607846.png)

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2607850.png)

![ethyl 4-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2607859.png)

![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2607861.png)

![ethyl 4-[2-(3,4-difluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2607862.png)